2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
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Description
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The specific methods of synthesis and application are not detailed in the source.
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Fluorinated Pyridines
- Application : The synthesis of fluorinated pyridines is a topic of interest in organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
3. Thermophysical Property Data
- Application : The thermophysical properties of (S)-2-amino-4-methylpentanoic acid are of interest in the field of thermodynamics .
- Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
4. Synthesis of Fluorinated Pyridines
- Application : The synthesis of fluorinated pyridines is a topic of interest in organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
5. Physical Chemical Properties of 2-Amino-4-(Trifluoromethoxy)Butanoic Acid
- Application : The physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids, are of interest in organic chemistry .
- Methods : This compound was synthesized as a racemate and in both enantiomeric forms .
- Results : The measured pKa and logD values establish the compound as a promising analogue of natural aliphatic amino acids .
properties
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid |
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